N-cyclopropyl-4-(methylthio)-N-(trifluoromethyl)aniline
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Overview
Description
N-cyclopropyl-4-(methylthio)-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group, a methylthio group, and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(methylthio)-N-(trifluoromethyl)aniline typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of cyclopropylmagnesium bromide with an appropriate precursor.
Introduction of the methylthio group: This step involves the reaction of a suitable thiol with the intermediate compound.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(methylthio)-N-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aniline core.
Scientific Research Applications
N-cyclopropyl-4-(methylthio)-N-(trifluoromethyl)aniline has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfur and fluorine atoms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity to certain targets, while the cyclopropyl and methylthio groups may influence its overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-(methylthio)aniline: Lacks the trifluoromethyl group.
N-cyclopropyl-4-(trifluoromethyl)aniline: Lacks the methylthio group.
N-cyclopropyl-4-(methylthio)-N-methyl aniline: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
N-cyclopropyl-4-(methylthio)-N-(trifluoromethyl)aniline is unique due to the combination of the cyclopropyl, methylthio, and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination can result in enhanced reactivity, stability, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H12F3NS |
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Molecular Weight |
247.28 g/mol |
IUPAC Name |
N-cyclopropyl-4-methylsulfanyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NS/c1-16-10-6-4-9(5-7-10)15(8-2-3-8)11(12,13)14/h4-8H,2-3H2,1H3 |
InChI Key |
ZWDGXTVYNQXUSL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N(C2CC2)C(F)(F)F |
Origin of Product |
United States |
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